4-Hydroxy-2-methylpyrimidine
Overview
Description
4-Hydroxy-2-methylpyrimidine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 4-Hydroxy-2-methylpyrimidine, they do provide insights into various substituted pyrimidines, which can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination with phosphorus oxychloride . Another synthesis approach for a pyrimidine derivative involves the condensation of acetamidinium chloride and diethyl malonate, followed by acidification with hydrochloric acid . These methods suggest that 4-Hydroxy-2-methylpyrimidine could potentially be synthesized through similar cyclization and condensation reactions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which significantly influences their chemical properties. For example, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate shows that the molecules form a one-dimensional chained structure through hydrogen bond interactions, which further extend into a three-dimensional network . This implies that 4-Hydroxy-2-methylpyrimidine may also exhibit significant hydrogen bonding, affecting its molecular conformation and stability.
Chemical Reactions Analysis
Pyrimidine derivatives participate in various chemical reactions due to their reactive sites. The study of 4-methyl-5-hydroxypyrimidine and its N-oxides reveals insights into the reactivities of the heterocyclic ring in electrophilic substitution reactions . This suggests that 4-Hydroxy-2-methylpyrimidine could also undergo similar electrophilic reactions at positions that are not substituted.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their functional groups and molecular structure. For instance, the hydration of 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one leads to an equilibrium mixture of tautomers, indicating that the presence of hydroxyl groups can affect the tautomerism and solubility of these compounds . Additionally, the vibrational spectra of 2-amino-4-hydroxy-6-methylpyrimidine have been studied, showing that experimental and computed frequencies are in good agreement, which could be relevant for understanding the vibrational properties of 4-Hydroxy-2-methylpyrimidine .
Scientific Research Applications
Pharmaceutical and Explosive Industries Precursor
4,6-Dihydroxy-2-methylpyrimidine is a vital precursor in the pharmaceutical and explosive industries. Its synthesis involves the condensation of acetamidinium chloride and diethyl malonate, followed by acidification with hydrochloric acid. This compound is critical for producing high explosives and products with medicinal value. The process chemistry has been explored in various alcohols and alkoxides, leading to the development of an economical production process without compromising product quality (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Synthesis of Anticancer Drug Intermediates
4,6-Dichloro-2-methylpyrimidine, synthesized from acetamidine hydrochloride and dimethyl malonate, is a significant intermediate in creating the synthetic anticancer drug dasatinib. The synthesis involves a cyclization and chlorination process with phosphorus oxychloride, under optimal conditions, yielding high product percentages (Guo Lei-ming, 2012).
Detection of Anti-thyroid Drugs
A colorimetric method was developed using citrate-capped gold nanoparticles for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine (MTU), an anti-thyroid drug. The method exploits the affinity of the thiol-containing molecule with gold nanoparticles, leading to a detectable change in the plasmon band, thereby enabling sensitive detection of MTU (Hormozi-Nezhad & Ghayyem, 2014).
Vibrational and Electronic Spectral Study
The vibrational and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine were studied using combined experimental and theoretical approaches. This research provides insight into the structure and properties of the compound, useful in various scientific applications (Faizan, Bhat, Alam, Afroz, & Ahmad, 2017).
Thiamine Biosynthesis in Yeast
Research on the biosynthesis of thiamine in Saccharomyces cerevisiae revealed that 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine acts as a precursor. This finding contributes to our understanding of thiamine production and its regulatory mechanisms in yeast (Baxter, Hartley, & Chan, 1990).
Immunostimulant Effects Under Extreme Conditions
2-Methyl-4-amino-hydroxypyrimidine (MAHP) shows pronounced immunostimulant action under extreme conditions. This compound activates immunocompetent cells responsible for immunity, demonstrating its potential application in enhancing immune responses (Ismagilova, Belov, Zarudyĭ, Ismagilova, Krivonogov, Khalimov, Tolstikov, & Tropynina, 2000).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIDYOLZFAQBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941718 | |
Record name | 2-Methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylpyrimidine | |
CAS RN |
19875-04-8 | |
Record name | 4-Hydroxy-2-methylpyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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